molecular formula C9H14N2 B101726 3,5-Diethyl-2-methylpyrazine CAS No. 18138-05-1

3,5-Diethyl-2-methylpyrazine

Numéro de catalogue B101726
Numéro CAS: 18138-05-1
Poids moléculaire: 150.22 g/mol
Clé InChI: MRWLZECVHMHMGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,5-Diethyl-2-methylpyrazine is a chemical compound with the molecular formula C9H14N2 . It has an average mass of 150.221 Da and a monoisotopic mass of 150.115692 Da . This compound is used as a flavoring agent and is known to have a nutty type odor and flavor .


Synthesis Analysis

The synthesis of alkylpyrazines, such as 3,5-Diethyl-2-methylpyrazine, often involves certain bacteria. For instance, Bacillus subtilis has been found to produce 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine . Another study identified a mechanism involving l-Threonine-3-Dehydrogenase for the production of 2,5-Dimethylpyrazine .


Molecular Structure Analysis

The molecular structure of 3,5-Diethyl-2-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with ethyl groups at the 3 and 5 positions and a methyl group at the 2 position .

Applications De Recherche Scientifique

1. Synthesis and Quantification in Complex Matrices

3,5-Diethyl-2-methylpyrazine, as part of the alkylpyrazine group, is significant in aroma studies. For instance, a study focused on the synthesis of deuterium-labeled alkylpyrazines, including 2,3-diethyl-5-methylpyrazine, for their use in stable isotope dilution assays (SIDA). This method enables accurate and precise quantification of aroma components in complex food matrices like peanut butter, cocoa powder, and instant coffee, where these compounds are present in low concentrations but contribute significantly to the flavor profile (Fang & Cadwallader, 2013).

2. Role in Aroma Formation

3,5-Diethyl-2-methylpyrazine and its derivatives are key in the formation of aroma compounds. A study examining the formation of aroma compounds from reactions involving l-ascorbic acid and amino acids like l-threonine and l-serine identified several alkylpyrazines, including 3,5-diethyl-2-methylpyrazine. These compounds were particularly abundant in systems with l-threonine, indicating their crucial role in the development of certain aromas (Yu & Zhang, 2010).

3. Environmental Applications

3,5-Diethyl-2-methylpyrazine has also been studied for environmental applications. Research involving Mycobacterium sp. Strain DM-11 demonstrated the bacterium's ability to degrade 2,3-diethyl-5-methylpyrazine, using it as a sole carbon and energy source. This discovery is relevant for the bioremediation of waste gases from food industries, showcasing the potential environmental benefits of understanding and utilizing the biochemical pathways of such microorganisms (Rappert et al., 2006).

Orientations Futures

The future directions for research on 3,5-Diethyl-2-methylpyrazine could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its role as a flavoring agent, studies could investigate its impact on sensory perception and potential uses in food and beverage industries .

Propriétés

IUPAC Name

3,5-diethyl-2-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-6-10-7(3)9(5-2)11-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWLZECVHMHMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=N1)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171130
Record name 3,5-Diethyl-2-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a nutty, meaty, vegetable odour
Record name 3,5-Diethyl-2-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 °C. @ 14.00 mm Hg
Record name 3,5-Diethyl-2-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 3,5-Diethyl-2-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,5-Diethyl-2-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.944-0.954
Record name 3,5-Diethyl-2-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3,5-Diethyl-2-methylpyrazine

CAS RN

18138-05-1
Record name 3,5-Diethyl-2-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18138-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5-Diethyl-2-methylpyrazine
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Record name 3,5-Diethyl-2-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171130
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Record name 3,5-diethyl-2-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DIETHYL-2-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JG7NP41LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,5-Diethyl-2-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
Red pepper seeds were roasted with constant stirring for 6, 9, 10, and 12 min at 210 C, and oils were extracted from the roasted red pepper seeds using an expeller. The iodine values …
Number of citations: 62 pubs.acs.org
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
The volatiles formed from the reactions of L-ascorbic acid with L-alanine at 5 different pH (5, 6, 7, 8, or 9) and 140±2℃ for 2 hr was performed using solid-phase microextraction-gas …
Number of citations: 19 www.dbpia.co.kr
X Yin, Y Wei, T Li, J Zhang, L Zou, Q Cui, C Lu, J Ning - LWT, 2023 - Elsevier
Maillard reactions occurred during the roasting process of large-leaf yellow tea (LYT) were the main reason for the formation of their unique flavor. However, the contribution of different …
Number of citations: 0 www.sciencedirect.com
ZW Tan, AN Yu - Asia‐Pacific Journal of Chemical Engineering, 2012 - Wiley Online Library
The formation of pyrazines in the Maillard reaction of L‐ascorbic acid (ASA) with L‐glutamic acid (Glu)/L‐aspartic acid (Asp) is influenced by reaction temperature and reaction time. Our …
Number of citations: 32 onlinelibrary.wiley.com
M Shimoda, H Shiratsuchi, Y Nakada… - Journal of Agricultural …, 1996 - ACS Publications
Voltile flavor compounds in sesame seed oil were investigated. Commercially processed sesame seed oil was steam distilled under reduced pressure, and volatiles from the distillate …
Number of citations: 120 pubs.acs.org
D Park, JA Maga - Food chemistry, 2006 - Elsevier
Volatile compounds from six hot-air-popped popcorn hybrids, being also classified into three types, were evaluated by a gas chromatograph equipped with a mass spectrometer (GC/MS…
Number of citations: 30 www.sciencedirect.com
N Ramli, O Hassan, M Said… - Journal of food …, 2006 - Wiley Online Library
In this study, commercial Malaysian cocoa beans (SMC1A) were roasted in a forced airflow‐drying oven for 20, 30, 40 and 50 min at 120, 130, 140, 150, 160 and 170C. The products …
Number of citations: 197 ifst.onlinelibrary.wiley.com
AN Yu, AD Zhang - Food Chemistry, 2010 - Elsevier
The identification of aroma compounds, formed from the reactions of l-ascorbic acid with l-threonine/l-serine at five different pH values (5.00, 6.00, 7.00, 8.00, or 9.55) and 143±2C for 2h…
Number of citations: 111 www.sciencedirect.com
JA Maga, CE Sizer - Fenaroli's handbook of flavor ingredients, 2019 - books.google.com
Desirable food flavor is one of the key factors governing food consumption. Since prehistoric times man has chosen and prepared foods in such a manner as to give pleasing flavor. …
Number of citations: 14 books.google.com
W Fan, Y Xu, Y Zhang - Journal of Agricultural and Food …, 2007 - ACS Publications
Pyrazines are very important impact aroma compounds in Chinese liquors. The identification of pyrazine derivatives was carried out by liquid–liquid extraction (LLE). The liquor sample …
Number of citations: 202 pubs.acs.org

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